1-(3-硝基吡啶-2-基)-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

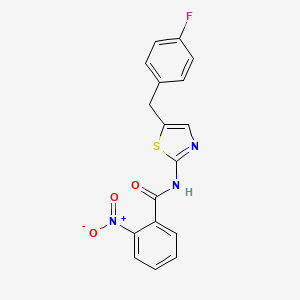

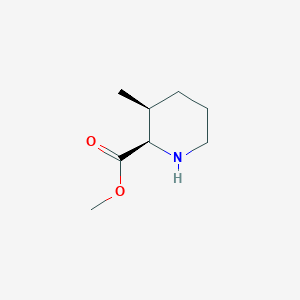

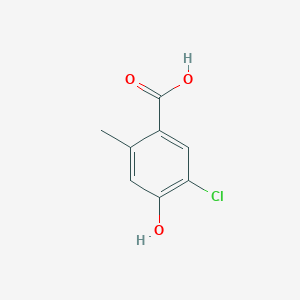

The compound of interest, 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the transformation of 3-nitropyridin-4(1H)-one in reaction with hydrazine leads to the formation of 1H-pyrazole-3-carboxylic acid, as confirmed by independent synthesis and comparison of IR and 1H NMR spectra . Similarly, the synthesis of related compounds, such as 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, involves characterization by IR, NMR, and X-ray diffraction methods . These methods can potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic and X-ray diffraction techniques. For example, the crystal structure of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt has been determined, showing standard geometry with substituents either coplanar or perpendicular to the pyrazole ring . The molecular geometry of related compounds can be calculated using density functional methods, which are in agreement with X-ray data .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. The reactions of 1H-pyrazole-3-carboxylic acid with different binucleophiles lead to the formation of corresponding carboxamides and carboxylates, as studied by means of semi-empirical AM1 calculations . Additionally, the hydrazinolysis of nitropyridinones results in the formation of hydrazones, which upon oxidation yield 1H-pyrazole-3-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure and reactivity. For instance, the crystal packing of pyrazole carboxylic acids is dominated by strong hydrogen bonds, and the sodium salt of 4-nitropyrazole-3,5-dicarboxylic acid shows a six-coordinated octahedral environment for the Na cation . The vibrational frequencies and chemical shift values obtained from spectroscopic data provide insights into the physical properties of these compounds . Furthermore, the energetic properties of nitropyrazoles, such as those bearing a trinitromethyl moiety, have been characterized by NMR, IR spectroscopy, and X-ray diffraction, revealing high density and promising energetic performance .

科学研究应用

合成与表征

- 3-硝基吡啶-4(1H)-酮及其衍生物的肼解导致形成与1H-吡唑-3-羧酸相关的化合物,突出了生成吡唑类结构的方法。这些发现说明了3-硝基吡啶衍生物在合成吡唑化合物中的多功能性,这通过与已知化合物的光谱比较得到证实 (Smolyar, 2010).

化学反应和衍生物

- 已经探索了3-硝基吡啶衍生物与肼或腙的反应,导致产生各种吡唑和碳二酰肼衍生物。这表明了从3-硝基吡啶-2-基前体进行多种化学修饰和合成复杂分子的可能性 (Şener et al., 2002).

材料科学中的应用

- 已经合成和表征了涉及吡唑-二羧酸衍生物的过渡金属配合物,显示出在配位化学和材料科学中的潜在应用。这些研究提供了对金属有机骨架的结构方面及其性质的见解,这可能与催化、传感或作为功能材料有关 (Radi et al., 2015).

生物活性

- 已经研究了吡唑衍生物的抗肿瘤、抗真菌和抗菌活性,表明了衍生自或与1-(3-硝基吡啶-2-基)-1H-吡唑-3-羧酸相关的化合物的潜在药用应用。结构分析和生物学评估表明了针对乳腺癌和微生物的活性特异药效基团位点 (Titi et al., 2020).

属性

IUPAC Name |

1-(3-nitropyridin-2-yl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-9(15)6-3-5-12(11-6)8-7(13(16)17)2-1-4-10-8/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULIGRUQIULKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC(=N2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2529655.png)

![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide](/img/structure/B2529663.png)

![2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2529665.png)

![1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B2529671.png)